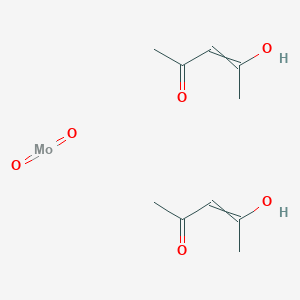
Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide: is a coordination compound that features molybdenum in its +6 oxidation state. This compound is known for its unique chemical properties and applications in various fields, including catalysis and material science. It is often used as a model compound for studying molybdenum enzymes and as a catalyst in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide typically involves the reaction of molybdenum trioxide with acetylacetone (2,4-pentanedione) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves heating the reactants to facilitate the formation of the desired compound .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide undergoes various chemical reactions, including:
Reduction: The compound can also participate in reduction reactions, although these are less common.
Substitution: Ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Sodium percarbonate and phase-transfer catalysts are commonly used.
Substitution: Various ligands such as phosphines or amines can be used under inert conditions.
Major Products:
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Model Compound: It serves as a functional model for studying molybdenum enzymes.
Biology and Medicine:
Enzyme Studies: It is used to study the mechanism of molybdenum-containing enzymes, which are crucial in various biological processes.
Industry:
Mécanisme D'action
The mechanism by which Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide exerts its effects involves the coordination of the molybdenum center with the ligands. This coordination facilitates various catalytic processes, such as the oxidation of alcohols to ketones. The molecular targets include secondary alcohols, and the pathways involve the transfer of oxygen atoms from the molybdenum center to the substrate .
Comparaison Avec Des Composés Similaires
- Bis(2,4-pentanedionato)molybdenum(VI) Dioxide
- Molybdenum (VI) oxide bis (2,4-pentanedionate)
Uniqueness: Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide is unique due to its specific ligand coordination, which imparts distinct catalytic properties. Compared to other similar compounds, it offers higher efficiency in certain oxidation reactions and serves as a more accurate model for studying molybdenum enzymes .
Propriétés
IUPAC Name |
dioxomolybdenum;4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQSSRBQWPBYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16MoO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
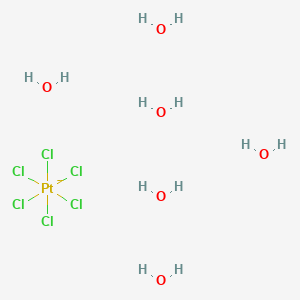

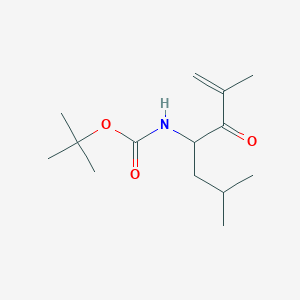


![2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12507600.png)
![7-(4-fluorophenyl)-5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12507607.png)
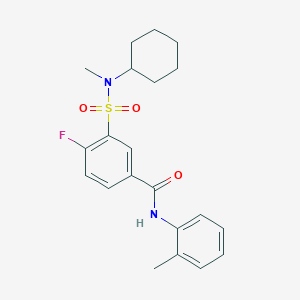
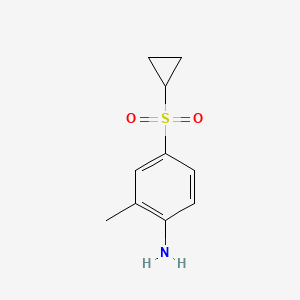
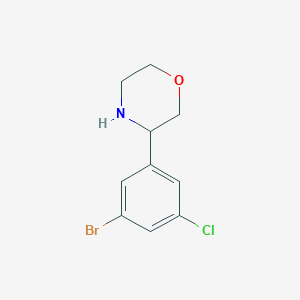
![2-{1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-4-(2,3-dihydro-1H-1,2,4-triazol-3-ylmethyl)-3-(4-fluorophenyl)morpholine](/img/structure/B12507630.png)
![2-[2-(2-{2-[(1-acetylpyrrolidin-2-yl)formamido]-3-(1H-imidazol-4-yl)propanamido}-3-hydroxypropanamido)-3-sulfanylpropanamido]succinamide](/img/structure/B12507635.png)
![2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione](/img/structure/B12507640.png)
![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B12507666.png)
